Fusicoccin

Description

This compound has been reported in Diaporthe amygdali with data available.

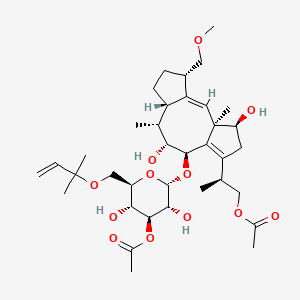

phytotoxic glycoside from Fusicoccum amydali; structure

Properties

IUPAC Name |

[(2S)-2-[(1E,3R,4S,8R,9R,10R,11S,14S)-8-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O12/c1-10-35(6,7)45-17-26-30(41)33(46-21(5)38)31(42)34(47-26)48-32-28-24(18(2)15-44-20(4)37)13-27(39)36(28,8)14-25-22(16-43-9)11-12-23(25)19(3)29(32)40/h10,14,18-19,22-23,26-27,29-34,39-42H,1,11-13,15-17H2,2-9H3/b25-14-/t18-,19-,22-,23+,26-,27+,29-,30-,31-,32-,33+,34-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTYBXCEQOANSX-WYKQKOHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC(C2=CC3(C(CC(=C3C(C1O)OC4C(C(C(C(O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]\2CC[C@@H](/C2=C/[C@]3([C@H](CC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(C)(C)C=C)O)OC(=O)C)O)[C@H](C)COC(=O)C)O)C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20108-30-9 | |

| Record name | Fusicoccin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20108-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fusicoccin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01780 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Origin of Fusicoccin: A Technical Guide

November 2025

Abstract

Fusicoccin, a potent phytotoxin, has intrigued plant biologists and biochemists for decades. This technical guide provides an in-depth exploration of the origins of this compound, from its microbial producer to its intricate molecular mechanism of action. We delve into the biosynthesis of this complex diterpenoid glycoside, detail the experimental protocols used to elucidate its function, and present key quantitative data regarding its interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's biology and its potential as a research tool and therapeutic lead.

Discovery and Producing Organism

This compound was first identified in the 1960s as the causative agent of wilting in almond (Prunus dulcis) and peach (Prunus persica) trees.[1][2] The toxin is a secondary metabolite produced by the phytopathogenic fungus Phomopsis amygdali, which was previously classified as Fusicoccum amygdali.[1][2] The fungus infects the vascular tissues of these trees, leading to canker formation and the subsequent release of this compound, which is translocated throughout the plant, causing widespread wilting of the leaves.[2]

This compound is a diterpenoid glycoside, a class of natural products characterized by a twenty-carbon core structure derived from geranylgeranyl pyrophosphate (GGPP).[3][4] Its unique 5-8-5 tricyclic carbon skeleton, known as a fusicoccane, is a hallmark of this family of molecules.[4]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a dedicated gene cluster and a series of enzymatic modifications. The pathway begins with the universal precursor of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

A key enzyme in the pathway is the P. amygdali fusicoccadiene synthase (PaFS), a remarkable bifunctional enzyme.[3][5][6] PaFS possesses both a C-terminal prenyltransferase domain, which synthesizes geranylgeranyl pyrophosphate (GGPP) from IPP and DMAPP, and an N-terminal terpene cyclase domain that catalyzes the cyclization of GGDP into the characteristic fusicoccane skeleton, forming fusicocca-2,10(14)-diene.[3][4][5][6]

Following the formation of the diterpene core, a series of post-cyclization modifications occur, orchestrated by enzymes encoded within the this compound biosynthetic gene cluster. These modifications include:

-

Hydroxylation: Cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases introduce hydroxyl groups at specific positions on the fusicoccane ring.[4]

-

Oxidation and Reduction: Short-chain dehydrogenases/reductases are involved in further modifying the oxidation state of the molecule.[4]

-

Glycosylation: An α-mannosidase-like gene is implicated in the attachment of a glucose moiety to the diterpene aglycone.[4]

-

Prenylation: A prenyltransferase catalyzes the attachment of a prenyl group to the glucose sugar.[4]

This compound Biosynthesis Gene Cluster

Genome walking studies have suggested that the genes responsible for this compound biosynthesis are organized in a cluster within the P. amygdali genome.[5][6] This clustering facilitates the coordinated regulation of the entire pathway. The identified gene cluster includes the PaFS gene, as well as genes encoding for cytochrome P450s, dioxygenases, dehydrogenases/reductases, and glycosyltransferases.[4][7]

Biosynthetic Pathway Diagram

Molecular Mechanism of Action

This compound exerts its phytotoxic effects by targeting a fundamental process in plant cells: the regulation of the plasma membrane H+-ATPase.[8] This enzyme is crucial for establishing the proton gradient that drives nutrient uptake and maintains cell turgor.

The molecular mechanism involves the following key players:

-

Plasma Membrane H+-ATPase: This pump actively transports protons out of the cell, creating an electrochemical gradient. The C-terminal domain of the H+-ATPase acts as an autoinhibitory domain.

-

14-3-3 Proteins: These are a family of highly conserved regulatory proteins that bind to phosphorylated motifs on target proteins, including the H+-ATPase.

-

This compound: The toxin acts as a molecular "glue," stabilizing the interaction between the 14-3-3 protein and the phosphorylated C-terminus of the H+-ATPase.[9]

This stabilization prevents the dephosphorylation and removal of the 14-3-3 protein, locking the H+-ATPase in a constitutively active state.[10] The resulting hyperactivation of the proton pump leads to uncontrolled acidification of the apoplast, causing stomatal opening, water loss, and ultimately, wilting.

Signaling Pathway Diagram

Experimental Protocols

The elucidation of this compound's origin and mechanism of action has relied on a variety of experimental techniques. Below are representative protocols for key experiments.

Isolation and Purification of this compound from Phomopsis amygdali Cultures

This protocol is adapted from early studies on this compound isolation.[11]

1. Fungal Culture:

-

Grow Phomopsis amygdali in a modified Czapek-Dox liquid medium with glucose as the carbon source in shake flasks or a stirred fermenter.

-

Incubate for a period sufficient for this compound production (typically several days to weeks).

2. Extraction:

-

Separate the fungal mycelium from the culture filtrate by filtration.

-

Extract the culture filtrate with an organic solvent such as ethyl acetate.

-

Concentrate the organic extract under reduced pressure.

3. Preliminary Purification:

-

Dissolve the crude extract in methanol and remove insoluble material.

-

Wash the methanol-soluble fraction with hexane to remove lipids.

-

Evaporate the methanol and dissolve the residue in diethyl ether.

4. Column Chromatography:

-

Dissolve the ether-soluble fraction in chloroform containing a small percentage of acetone.

-

Load the solution onto a Florisil column.

-

Wash the column with the same solvent mixture.

-

Elute this compound using a gradient of increasing acetone concentration in chloroform.

5. Crystallization:

-

Collect the fractions containing this compound and concentrate them.

-

Crystallize this compound from a suitable solvent system, such as ethyl acetate-cyclohexane, to obtain pure this compound A.

Assay of H+-ATPase Activity in Plasma Membrane Vesicles

This protocol is based on studies investigating the effect of this compound on H+-ATPase activity.[1][12][13]

1. Isolation of Plasma Membrane Vesicles:

-

Homogenize plant tissue (e.g., oat roots, spinach leaves) in a suitable buffer.

-

Perform differential centrifugation to obtain a microsomal fraction.

-

Purify plasma membrane vesicles from the microsomal fraction using aqueous two-phase partitioning.

2. H+-ATPase Activity Assay:

-

Incubate the plasma membrane vesicles in a reaction buffer containing ATP, Mg2+, and other necessary components.

-

Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) using a colorimetric assay (e.g., molybdate-based method).

-

To measure H+ pumping, incorporate a pH-sensitive fluorescent probe (e.g., acridine orange) into the vesicles and monitor the change in fluorescence, which corresponds to the establishment of a pH gradient.

3. This compound Treatment:

-

Pre-incubate the plant tissue or the isolated plasma membrane vesicles with this compound at a desired concentration.

-

Perform the H+-ATPase activity assay as described above and compare the results with a control group without this compound.

Experimental Workflow Diagram

Quantitative Data

The interaction of this compound with its target proteins has been quantified in several studies. The following tables summarize key findings.

Table 1: Kinetic Parameters of H+-ATPase

| Treatment | Apparent Km for ATP (mM) | Vmax (relative units) | Reference |

| Control | 0.22 | 1 | [12][14] |

| This compound | 0.10 | ~2-3 | [12][14] |

Data from studies on spinach leaf plasma membrane H+-ATPase.

Table 2: Binding Affinities in the this compound-14-3-3-H+-ATPase Complex

| Interacting Molecules | Apparent Kd | Reference |

| 14-3-3 protein + Phosphopeptide (C-terminus of H+-ATPase) | 88 nM | [10] |

| 14-3-3 protein + Phosphopeptide + this compound | 7 nM | [10] |

| 14-3-3 protein + this compound | Weak binding | [8] |

Data from in vitro binding assays.

Conclusion

This compound, a product of the fungal pathogen Phomopsis amygdali, has a fascinating origin story that has led to its establishment as a powerful tool in plant biology. Its intricate biosynthesis, culminating in a complex diterpenoid glycoside, and its highly specific molecular mechanism of action, involving the stabilization of the 14-3-3 protein and H+-ATPase complex, have been the subject of extensive research. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biology of this compound and harness its unique properties for future applications. The continued study of this remarkable molecule promises to yield further insights into fundamental cellular processes and may pave the way for novel therapeutic strategies.

References

- 1. Modulation of H+-ATPase Activity by this compound in Plasma Membrane Vesicles from Oat (Avena sativa L.) Roots (A Comparison of Modulation by this compound, Trypsin, and Lysophosphatidylcholine) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Surprising Story of this compound: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fusicoccins are biosynthesized by an unusual chimera diterpene synthase in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Structural view of a fungal toxin acting on a 14-3-3 regulatory complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. scispace.com [scispace.com]

- 12. This compound Activates the Plasma Membrane H+-ATPase by a Mechanism Involving the C-Terminal Inhibitory Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of H+-ATPase Activity by this compound in Plasma Membrane Vesicles from Oat (Avena sativa L.) Roots (A Comparison of Modulation by this compound, Trypsin, and Lysophosphatidylcholine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Activates the Plasma Membrane H+-ATPase by a Mechanism Involving the C-Terminal Inhibitory Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Fusicoccin Production by Phomopsis amygdali

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusicoccin, a diterpenoid glucoside produced by the phytopathogenic fungus Phomopsis amygdali (also known as Fusicoccum amygdali), has garnered significant interest in the scientific community.[1][2] Initially identified as the causative agent of almond and peach canker disease, this complex molecule has evolved from a phytotoxin to a valuable tool in plant physiology and a potential therapeutic agent.[1][2] Its unique mode of action, involving the stabilization of 14-3-3 protein interactions, has opened avenues for research in various fields, including drug development. This technical guide provides a comprehensive overview of Phomopsis amygdali and its production of this compound, with a focus on the core biochemical pathways, experimental protocols, and quantitative data relevant to researchers and drug development professionals.

Introduction to Phomopsis amygdali and this compound

Phomopsis amygdali is a fungus responsible for canker diseases in almond (Prunus dulcis) and peach (Prunus persica) trees.[1][3][4][5][6] The disease symptoms include the formation of cankers on branches and the wilting of leaves, a direct consequence of the phytotoxin this compound.[1][2] this compound induces irreversible stomatal opening in plants, leading to excessive transpiration and wilting.[1][7]

This compound's primary molecular target is the plasma membrane H+-ATPase, a crucial enzyme for nutrient uptake and cell turgor in plants.[8][9] The toxin does not interact with the enzyme directly but rather stabilizes the complex between the H+-ATPase and 14-3-3 proteins, leading to the enzyme's permanent activation.[1][8][9][10] This specific mechanism of action has made this compound a valuable tool for studying plant physiology and 14-3-3 protein interactions, which are ubiquitous in eukaryotes and involved in numerous cellular processes.

This compound Biosynthesis

The biosynthesis of this compound is a complex process involving a multi-functional enzyme. The core structure of this compound is a tricyclic diterpene derived from geranylgeranyl diphosphate (GGDP).[11] An unusual chimeric diterpene synthase in P. amygdali, known as PaFS, catalyzes the formation of the fusicoccadiene backbone from isoprene units.[11] This enzyme exhibits both prenyltransferase and terpene cyclase activities, allowing for the efficient production of the diterpene precursor.[11] Subsequent modifications, including oxidation, reduction, methylation, and glucosylation, lead to the various forms of this compound.[11]

Caption: Proposed biosynthetic pathway of this compound in Phomopsis amygdali.

Mechanism of Action: The this compound-14-3-3-H+-ATPase Complex

This compound's potent biological activity stems from its ability to modulate the interaction between 14-3-3 proteins and the plasma membrane H+-ATPase.[8][11] The C-terminus of the H+-ATPase contains a regulatory domain that, when phosphorylated, creates a binding site for 14-3-3 proteins.[1] this compound binds to this complex, effectively locking the 14-3-3 protein and the H+-ATPase together.[1][9][10] This stabilization prevents the dephosphorylation and release of the 14-3-3 protein, resulting in the constitutive activation of the H+-ATPase.[1] The continuous pumping of protons out of the cell leads to hyperpolarization of the plasma membrane, which in turn drives the opening of stomata.[12]

References

- 1. mdpi.com [mdpi.com]

- 2. The Surprising Story of this compound: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on the Susceptibility of Some Almond (Prunus dulcis) Cultivars to the Pathogen Diaporthe amygdali[v1] | Preprints.org [preprints.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. ISSR AND AFLP CHARACTERIZATION OF PHOMOPSIS AMYGDALI ((DEL.) TUSET & PORTILLA ACCESSIONS [actahort.org]

- 7. Studies of the mechanism of action of this compound, the fungal toxin that induces wilting, and its interaction with abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The 14-3-3 proteins associate with the plant plasma membrane H(+)-ATPase to generate a this compound binding complex and a this compound responsive system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural view of a fungal toxin acting on a 14-3-3 regulatory complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Fusicoccins are biosynthesized by an unusual chimera diterpene synthase in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, 14-3-3 proteins, and defense responses in tomato plants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Wrench: An In-depth Technical Guide to the Mechanism of Action of Fusicoccin on Plant Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusicoccin (FC), a diterpenoid glucoside produced by the fungus Phomopsis amygdali, has transitioned from being primarily known as a phytotoxin responsible for almond and peach canker disease to an invaluable tool in plant physiology research.[1][2] Its potent and specific mechanism of action, which culminates in the irreversible opening of stomata and subsequent wilting, has been the subject of extensive research for over six decades.[1] This guide provides a comprehensive technical overview of the molecular mechanisms by which this compound exerts its effects on plant cells, with a focus on its interaction with the plasma membrane H+-ATPase and 14-3-3 proteins. We will delve into the signaling pathways, present key quantitative data, and detail relevant experimental protocols to provide a thorough resource for researchers in the field.

Core Mechanism: Stabilization of the 14-3-3 Protein and H+-ATPase Complex

The primary mode of action of this compound is the potentiation of the plasma membrane H+-ATPase, a crucial enzyme for establishing the electrochemical gradient across the plant cell membrane.[1][3] This activation is not direct but is mediated by 14-3-3 proteins, a family of highly conserved regulatory proteins in eukaryotes.[1][4]

The C-terminus of the plasma membrane H+-ATPase functions as an autoinhibitory domain.[5][6][7] Phosphorylation of a penultimate threonine residue within this C-terminal domain creates a binding site for 14-3-3 proteins.[7][8][9] The binding of a 14-3-3 protein displaces the autoinhibitory domain, leading to the activation of the H+-ATPase.[5][6]

This compound's role is to stabilize this interaction between the phosphorylated H+-ATPase and the 14-3-3 protein.[3][9][10][11] It binds to a hydrophobic pocket formed at the interface of the H+-ATPase C-terminus and the 14-3-3 protein, acting as a molecular "glue" that locks the complex in an active state.[7][11][12] This stabilization is remarkably effective, with studies showing that this compound can enhance the binding affinity between the two proteins by as much as 90-fold.[11][12]

Signaling Pathway of this compound Action

The binding of this compound triggers a cascade of events within the plant cell, primarily centered around the enhanced activity of the plasma membrane H+-ATPase.

Caption: this compound signaling pathway in a plant cell.

Quantitative Data on this compound's Effects

The interaction of this compound with its target proteins and its subsequent physiological effects have been quantified in numerous studies. The following tables summarize key data.

| Parameter | Value | Plant Species/System | Reference |

| Binding Affinity (Kd) of this compound | |||

| FC to 14-3-3/H+-ATPase complex | ~2.5 µM (for phosphopeptide) | Arabidopsis thaliana | [12] |

| Enhancement of Protein-Protein Interaction | |||

| Fold increase in affinity (14-3-3 to H+-ATPase) | 90-fold | in vitro assay | [11][12] |

| Physiological Effects | |||

| Stomatal aperture increase (10 µM FC) | Near maximal opening | Commelina communis | [13] |

| Maximum growth induction (FC) | 10⁻⁶ M | Maize coleoptiles | [9] |

| Long-term growth enhancement (FC-A) | ~30% | Arabidopsis thaliana | [7][10][14] |

Table 1: Quantitative parameters of this compound action.

| Treatment | Stomatal Aperture (µm) | Conditions | Plant Species | Reference |

| Control (dark) | ~1 | Dark | Vicia faba | [15] |

| Light | ~8 | Light | Vicia faba | [15] |

| This compound (10 µM, dark) | ~7 | Dark | Vicia faba | [15] |

| This compound (10 µM, light) | ~10 | Light | Vicia faba | [15] |

| ABA | Closed | Light | Commelina communis | [16] |

| ABA + this compound | Open | Light | Commelina communis | [16] |

Table 2: Effect of this compound on stomatal aperture.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Here, we provide protocols for key experiments used to study the mechanism of this compound.

Measurement of Plasma Membrane H+-ATPase Activity

This protocol is adapted from methods used to determine the ATP hydrolytic activity of the plasma membrane H+-ATPase.[17][18]

Objective: To quantify the rate of ATP hydrolysis by H+-ATPase in isolated plasma membranes in the presence and absence of this compound.

Materials:

-

Plant tissue (e.g., Arabidopsis leaves, maize coleoptiles)

-

Homogenization buffer (e.g., 250 mM sucrose, 50 mM Tris-MES pH 7.5, 2 mM DTT, 1 mM PMSF, 1% (w/v) PVP)

-

Resuspension buffer (e.g., 5 mM K-phosphate pH 7.8, 250 mM sucrose, 1 mM DTT)

-

ATPase reaction buffer (e.g., 30 mM Tris-MES pH 6.5, 5 mM MgSO4, 50 mM KCl, 1 mM NaN3, 0.1 mM molybdate)

-

ATP solution (100 mM)

-

This compound stock solution (in ethanol or DMSO)

-

14-3-3 protein (purified)

-

Stop solution (e.g., 1% (w/v) SDS)

-

Colorimetric reagent for phosphate detection (e.g., ammonium molybdate and malachite green)

-

Spectrophotometer

Procedure:

-

Plasma Membrane Isolation:

-

Homogenize plant tissue in ice-cold homogenization buffer.

-

Filter the homogenate and centrifuge at a low speed (e.g., 10,000 x g) to remove debris.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the pellet in resuspension buffer.

-

Further purify plasma membranes using a two-phase aqueous polymer partitioning system.

-

-

ATPase Assay:

-

Pre-incubate the isolated plasma membrane vesicles with or without this compound and purified 14-3-3 protein for 10-15 minutes on ice.

-

Initiate the reaction by adding the ATPase reaction buffer and ATP to a final concentration of 3-5 mM.

-

Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution.

-

Quantify the released inorganic phosphate (Pi) using a colorimetric assay and a spectrophotometer.

-

H+-ATPase activity is determined as the vanadate-sensitive ATP hydrolysis.

-

Stomatal Aperture Bioassay

This protocol is a generalized procedure based on common methods for measuring stomatal responses.[19][20][21][22][23]

Objective: To measure the effect of this compound on the opening and closing of stomata in epidermal peels.

Materials:

-

Leaves from well-watered plants (e.g., Arabidopsis thaliana, Commelina communis, Vicia faba)

-

MES-KCl buffer (e.g., 10 mM MES, 50 mM KCl, pH 6.15)

-

This compound stock solution

-

Microscope slides and coverslips

-

Light microscope with a calibrated eyepiece or digital imaging system

Procedure:

-

Preparation of Epidermal Peels:

-

Carefully peel the abaxial (lower) epidermis from the leaf.

-

Immediately float the epidermal peels on MES-KCl buffer in a petri dish.

-

-

Treatment:

-

To induce stomatal opening, incubate the peels under light for 2-3 hours in the MES-KCl buffer.

-

For testing this compound's effect on opening, add this compound to the buffer and incubate in the dark.

-

For testing this compound's effect on closure, first induce opening with light, then transfer to a buffer containing this compound and potentially a closure-inducing signal (e.g., abscisic acid).

-

-

Measurement:

-

Mount an epidermal peel on a microscope slide with a drop of the incubation buffer and a coverslip.

-

Observe the stomata under the microscope.

-

Measure the width of the stomatal pore for a statistically significant number of stomata (e.g., 30-50 per treatment).

-

Calculate the average stomatal aperture for each treatment.

-

Measurement of Ion Fluxes

This section describes the principles of measuring ion fluxes across the plasma membrane using non-invasive techniques like the Scanning Ion-Selective Electrode Technique (SIET) or the Microelectrode Ion Flux Estimation (MIFE) technique.[24][25][26][27]

Objective: To measure the net flux of H+ and K+ across the plasma membrane of plant cells or protoplasts in response to this compound.

Principle: These techniques utilize ion-selective microelectrodes that are moved in a controlled manner between two points close to the cell surface. The difference in the electrochemical potential of the specific ion between these two points is measured, and from this, the net ion flux is calculated using Fick's law of diffusion.

Experimental Workflow:

Caption: Workflow for measuring ion fluxes.

Conclusion

The mechanism of action of this compound on plant cells is a well-elucidated example of how a small molecule can modulate protein-protein interactions to elicit a powerful physiological response. By stabilizing the complex between the plasma membrane H+-ATPase and 14-3-3 proteins, this compound effectively hijacks a key regulatory system in plants, leading to sustained activation of the proton pump. This results in membrane hyperpolarization, ion influx, and ultimately, stomatal opening. The detailed understanding of this mechanism, supported by quantitative data and robust experimental protocols, not only provides insights into fundamental plant processes but also offers a paradigm for the development of molecules that can stabilize protein-protein interactions for therapeutic or biotechnological purposes. The continued study of this compound and its interactions will undoubtedly yield further valuable knowledge for researchers, scientists, and drug development professionals.

References

- 1. The Surprising Story of this compound: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Surprising Story of this compound: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. From plant physiology to pharmacology: this compound leaves the leaves [pubmed.ncbi.nlm.nih.gov]

- 5. The 14-3-3 protein interacts directly with the C-terminal region of the plant plasma membrane H(+)-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Binding to Its Plasma Membrane Receptor and the Activation of the Plasma Membrane H+-ATPase : IV. This compound Induces the Association between the Plasma Membrane H+-ATPase and the this compound Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fungal toxin this compound enhances plant growth by upregulating 14-3-3 interaction with plasma membrane H+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Structural view of a fungal toxin acting on a 14-3-3 regulatory complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. plantstomata.wordpress.com [plantstomata.wordpress.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Studies of the mechanism of action of this compound, the fungal toxin that induces wilting, and its interaction with abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of ATP Hydrolytic Activity of Plasma Membrane H+-ATPase from Arabidopsis thaliana Leaves [bio-protocol.org]

- 18. Measurement of ATP Hydrolytic Activity of Plasma Membrane H+-ATPase from Arabidopsis thaliana Leaves [en.bio-protocol.org]

- 19. Stomatal Bioassay in Arabidopsis Leaves [bio-protocol.org]

- 20. Stomatal Bioassay to Characterize Bacterial-Stimulated PTI at the Pre-Invasion Phase of Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. files.core.ac.uk [files.core.ac.uk]

- 22. scispace.com [scispace.com]

- 23. researchgate.net [researchgate.net]

- 24. Ion flux profiles and plant ion homeostasis control under salt stress - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Measurement of Extracellular Ion Fluxes Using the Ion-selective Self-referencing Microelectrode Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Fusicoccin as a Stabilizer of 14-3-3 Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of fusicoccin, a fungal phytotoxin that has emerged as a powerful chemical tool for the stabilization of 14-3-3 protein-protein interactions (PPIs). We delve into the mechanism of action of this compound, its specificity for certain 14-3-3 client proteins, and its applications in research and as a potential starting point for therapeutic development. This document consolidates quantitative binding data, details key experimental protocols for studying this compound-mediated stabilization, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this unique molecular glue.

Introduction to 14-3-3 Proteins and this compound

14-3-3 proteins are a family of highly conserved, dimeric proteins found in all eukaryotic organisms.[1] They function as key regulators in a multitude of cellular processes, including signal transduction, cell cycle control, and apoptosis, by binding to a vast number of phosphorylated client proteins.[2][3] This interaction typically occurs through the recognition of specific phosphoserine or phosphothreonine motifs on the client protein.[3]

This compound A (FC), a diterpene glycoside produced by the fungus Phomopsis amygdali, is a phytotoxin that acts as a molecular glue, stabilizing the interaction between 14-3-3 proteins and a subset of their client proteins.[2][4] FC binds to a preformed complex of 14-3-3 and its client protein, effectively locking them together and often enhancing the biological effect of the 14-3-3 interaction.[1] This unique mode of action makes this compound a valuable tool for dissecting 14-3-3 signaling pathways and a potential scaffold for the development of novel therapeutics that target specific PPIs.[4]

Mechanism of Action

This compound does not bind with high affinity to either 14-3-3 proteins or their client proteins alone.[5] Instead, it recognizes and binds to the interface of the 14-3-3/client protein complex.[5] The crystal structure of the ternary complex reveals that this compound sits in a hydrophobic pocket formed by both the 14-3-3 protein and the C-terminal region of the client phosphopeptide.[3][6] This binding event mutually increases the affinity of both the 14-3-3 protein for its client and the client for the 14-3-3 protein, resulting in a significant stabilization of the complex.[5]

This compound exhibits a strong preference for 14-3-3 client proteins that possess a C-terminal phosphoserine/threonine binding motif, often referred to as "mode III" binding.[1][7] The C-terminal residue of the client protein plays a critical role in the interaction with this compound, with a hydrophobic residue being favored.[8]

Quantitative Data on this compound-Mediated Stabilization

The stabilizing effect of this compound on 14-3-3 PPIs has been quantified using various biophysical techniques. The following tables summarize key binding affinity (Kd) and fold-stabilization data from the literature.

| 14-3-3 Isoform | Client Protein/Peptide | Kd (without this compound) (μM) | Kd (with this compound) (μM) | Fold Stabilization (SF) | Reference |

| 14-3-3σ | ERα-ctp | 0.75 ± 0.14 | 0.02 ± 0.05 | ~40 | [8] |

| 14-3-3σ | ERα-ctp (N-FAM-labeled) | 3.61 ± 0.41 | 0.05 ± 0.02 | ~70 | [8] |

| 14-3-3β | ERα-ctp (phospholigand 1) | 0.72 ± 0.1 | 0.05 ± 0.001 | 14.4 | [9] |

| 14-3-3σ | ERα-ctp (phospholigand 1) | 6.6 ± 0.6 | 0.10 ± 0.01 | 66 | [9] |

| 14-3-3ζ | Task3-ctp (phospholigand 2) | 1.3 ± 0.1 | 0.06 ± 0.003 | 21.7 | [9] |

| 14-3-3ε | Task3-ctp (phospholigand 2) | 6.0 ± 0.4 | 0.22 ± 0.01 | 27.3 | [9] |

| 14-3-3β | GpIBα-ctp (phospholigand 3) | 18 ± 3 | 1.8 ± 0.2 | 10 | [9] |

| 14-3-3σ | GpIBα-ctp (phospholigand 3) | 47 ± 6 | 6.7 ± 0.8 | 7 | [9] |

| 14-3-3ζ | CFTR_R6 (pS753-pS768) | 15.9 | 3.98 | 4.0 | [10] |

| 14-3-3 | H+-ATPase (PMA2) | - | - | ~90 | [2][5] |

| 14-3-3 | KAT1 C-terminal phosphopeptide | - | - | - | [2] |

Note: Experimental conditions (e.g., this compound concentration) can vary between studies, affecting the exact values.

Key Signaling Pathways Modulated by this compound

This compound's ability to stabilize 14-3-3 interactions has been shown to impact several critical signaling pathways.

Plant H+-ATPase Regulation

The archetypal example of this compound's action is the irreversible activation of the plant plasma membrane H+-ATPase.[5] By stabilizing the interaction between 14-3-3 and the C-terminus of the H+-ATPase, this compound locks the enzyme in an active conformation, leading to hyperpolarization of the plasma membrane and subsequent physiological effects like stomatal opening.[5]

Neurite Outgrowth and Regeneration

Recent studies have highlighted the potential of this compound in neuroscience. It has been shown to promote neurite outgrowth and regeneration by stabilizing the interaction between 14-3-3 and spastin, a microtubule-severing protein.[11] This stabilization protects spastin from degradation and enhances its activity.[11]

Experimental Protocols

Detailed protocols for key biophysical assays are provided below. These are generalized protocols and may require optimization for specific 14-3-3 isoforms and client proteins.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[1][12]

Materials:

-

Isothermal Titration Calorimeter

-

Purified 14-3-3 protein

-

Synthetic phosphopeptide of the client protein

-

This compound-A

-

ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

-

Prepare solutions of 14-3-3 protein (e.g., 50 µM) and the phosphopeptide (e.g., 500 µM) in ITC buffer. For stabilized measurements, include this compound (e.g., 200 µM) in both the protein and peptide solutions.

-

Thoroughly degas all solutions.

-

Load the 14-3-3 protein solution into the sample cell of the calorimeter.

-

Load the phosphopeptide solution into the injection syringe.

-

Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).

-

Perform an initial small injection to account for dilution effects, followed by a series of injections of the phosphopeptide into the 14-3-3 solution.

-

Record the heat changes after each injection.

-

Analyze the data by integrating the heat-change peaks and fitting the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule upon binding to a larger, unlabeled partner. It is a high-throughput method for determining binding affinities.[9][13]

Materials:

-

Fluorescence plate reader with polarization filters

-

Fluorescently labeled (e.g., FITC or FAM) synthetic phosphopeptide of the client protein

-

Purified 14-3-3 protein

-

This compound-A

-

FP buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20)

-

Black, low-volume 384-well plates

Procedure:

-

Prepare a solution of the fluorescently labeled phosphopeptide at a constant concentration (e.g., 10 nM) in FP buffer.

-

Prepare a serial dilution of the 14-3-3 protein in FP buffer.

-

For stabilized measurements, add a fixed concentration of this compound (e.g., 80 µM) to all wells.

-

In a 384-well plate, mix the labeled peptide with each concentration of the 14-3-3 protein.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Measure the fluorescence polarization of each well.

-

Plot the change in polarization as a function of the 14-3-3 protein concentration and fit the data to a one-site binding model to determine the apparent Kd.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. It provides kinetic information (association and dissociation rates) in addition to binding affinity.[7][14]

Materials:

-

SPR instrument

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC/NHS)

-

Purified 14-3-3 protein or client phosphopeptide for immobilization

-

Running buffer (e.g., HBS-P+)

-

This compound-A

Procedure:

-

Immobilize one of the binding partners (e.g., 14-3-3 protein) onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of dilutions of the other binding partner (the analyte, e.g., the phosphopeptide) in running buffer. For stabilized measurements, include this compound in the analyte solutions.

-

Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the change in the SPR signal (response units, RU).

-

After the association phase, inject running buffer to monitor the dissociation of the complex.

-

Regenerate the sensor surface between analyte injections if necessary.

-

Analyze the resulting sensorgrams by fitting the association and dissociation curves to a suitable kinetic model to determine the on-rate (kon), off-rate (koff), and the dissociation constant (Kd = koff/kon).

Experimental and Analytical Workflows

The study of this compound as a 14-3-3 stabilizer typically follows a structured workflow, from initial screening to detailed biophysical characterization.

General Workflow for Characterizing a this compound-Stabilized Interaction

Conclusion and Future Directions

This compound has proven to be an invaluable tool for the study of 14-3-3 protein interactions. Its ability to act as a "molecular glue" provides a unique approach to modulating PPIs, complementing traditional inhibitor-based strategies. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers interested in utilizing this compound to investigate specific 14-3-3-mediated signaling pathways.

Future research will likely focus on the development of this compound analogs with improved isoform and client-protein selectivity. Such compounds could pave the way for novel therapeutic interventions for diseases where the stabilization of a particular 14-3-3 interaction could be beneficial, such as in certain cancers and neurodegenerative disorders. The methodologies outlined herein will be crucial for the characterization and validation of these next-generation 14-3-3 PPI stabilizers.

References

- 1. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Probing the 14-3-3 Isoform-Specificity Profile of Protein–Protein Interactions Stabilized by this compound A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structural view of a fungal toxin acting on a 14-3-3 regulatory complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Analysis of Interactions Stabilized by this compound A Reveals an Expanded Suite of Potential 14–3–3 Binding Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pnas.org [pnas.org]

- 11. The 14-3-3/spastin pathway coordinates neurite regeneration and recovery of spinal cord injury by targeting microtubule dynamics [elifesciences.org]

- 12. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Impaired Binding of 14-3-3 to C-RAF in Noonan Syndrome Suggests New Approaches in Diseases with Increased Ras Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Fusicoccin's Activation of Plasma Membrane H+-ATPase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which the fungal toxin fusicoccin (FC) activates the plasma membrane (PM) H+-ATPase in plants. Understanding this interaction is crucial for research in plant physiology and offers insights for the development of novel molecular probes and potential therapeutic agents targeting similar protein-protein interactions.

Core Mechanism: A Molecular Clamp Stabilizing the Active State

This compound, a diterpene glucoside produced by the fungus Phomopsis amygdali, potently activates the plant plasma membrane H+-ATPase.[1] The core of this activation lies in its ability to stabilize a protein complex consisting of the H+-ATPase and a 14-3-3 regulatory protein.[2][3] The H+-ATPase possesses an autoinhibitory C-terminal domain that, in its basal state, represses the enzyme's activity.[4][5] Activation is achieved through the phosphorylation of a penultimate threonine residue within this C-terminal domain, which then creates a binding site for a 14-3-3 protein.[1][6]

The binding of the 14-3-3 protein displaces the autoinhibitory domain, leading to the activation of the H+-ATPase.[5] However, this interaction is typically transient. This compound acts as a molecular "glue," binding to a composite surface formed by both the 14-3-3 protein and the C-terminus of the H+-ATPase.[7] This binding event locks the 14-3-3 protein onto the H+-ATPase, preventing the dephosphorylation of the key threonine residue and thus maintaining the enzyme in a constitutively active state.[6][8] This sustained activation leads to hyperpolarization of the plasma membrane and acidification of the apoplast, driving various physiological processes, including cell elongation and stomatal opening.[2]

Quantitative Analysis of this compound-Mediated Activation

The activation of PM H+-ATPase by this compound has been quantified across various studies, demonstrating significant changes in enzyme kinetics and proton pumping activity. The following table summarizes key quantitative data from the literature.

| Parameter | Organism/System | Control Value | Value with this compound | Fold Change | Reference |

| ATP Hydrolytic Activity | Spinach Leaves | - | - | ~2-fold increase | [4] |

| H+ Pumping Activity | Spinach Leaves | - | - | ~3-fold increase | [4] |

| Apparent Km for ATP | Spinach Leaves | 0.22 mM | 0.10 mM | ~0.45-fold | [4] |

| In vitro ATPase Activity (Vanadate-sensitive) | Nicotiana tabacum BY2-PMA2 cells | 1.02 ± 0.029 µmol·min⁻¹·mg⁻¹ | 2.65 ± 0.054 µmol·min⁻¹·mg⁻¹ | ~2.6-fold increase | [9] |

| Plant Growth (Biomass) | Arabidopsis thaliana | - | - | ~30% enhancement | [3] |

Signaling Pathway and Molecular Interactions

The sequence of events from this compound binding to H+-ATPase activation can be visualized as a signaling cascade.

Caption: this compound signaling pathway for H+-ATPase activation.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon the foundational research in this field. Below are outlines for key experimental protocols.

Plasma Membrane H+-ATPase Activity Assay

This protocol measures the rate of ATP hydrolysis by the H+-ATPase, which is indicative of its activity.

a. Isolation of Plasma Membrane Vesicles:

-

Homogenize plant tissue (e.g., spinach leaves, oat roots) in an ice-cold extraction buffer.

-

Perform differential centrifugation to enrich for microsomal fractions.

-

Purify plasma membrane vesicles using an aqueous two-phase partitioning system.

b. ATPase Activity Measurement:

-

The assay measures the release of inorganic phosphate (Pi) from ATP.

-

Prepare a reaction mixture containing purified plasma membrane vesicles, a reaction buffer (e.g., MES-Tris pH 6.5), MgSO₄, KCl, and specific inhibitors to block other ATPases (e.g., NaN₃ for mitochondrial ATPase, Na₃VO₄ for P-type ATPases).

-

Initiate the reaction by adding ATP.

-

Incubate at a controlled temperature (e.g., 30°C).

-

Stop the reaction at various time points by adding a stop solution (e.g., containing SDS).

-

Quantify the released Pi using a colorimetric method, such as the molybdate-based assay, and measure absorbance at a specific wavelength (e.g., 650 nm).[10]

-

Calculate the specific activity as nmol Pi released per minute per mg of protein.

This compound Binding Assay

This assay quantifies the binding of this compound to its receptor complex.

a. Preparation of Microsomal Membranes:

-

Isolate microsomal membranes from plant tissue as described above.

b. Binding Reaction:

-

Incubate the membranes with radiolabeled this compound (e.g., ³H-FC) in a binding buffer.

-

To determine non-specific binding, include a parallel set of reactions with a high concentration of unlabeled this compound.

-

After incubation, separate the membrane-bound from free radiolabeled this compound, typically by vacuum filtration through glass fiber filters.

-

Wash the filters to remove unbound ligand.

c. Quantification:

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate specific binding by subtracting non-specific binding from total binding.

Co-immunoprecipitation of H+-ATPase and 14-3-3 Protein

This technique is used to demonstrate the in vivo interaction between the H+-ATPase and 14-3-3 proteins, and how this compound affects this interaction.

a. Protein Extraction:

-

Treat plant tissue or protoplasts with or without this compound.

-

Solubilize total membrane proteins using a suitable detergent (e.g., Triton X-100).[11]

b. Immunoprecipitation:

-

Incubate the solubilized protein extract with an antibody specific to the H+-ATPase.

-

Add protein A/G-agarose or magnetic beads to capture the antibody-antigen complexes.

-

Pellet the beads by centrifugation and wash several times to remove non-specifically bound proteins.

c. Western Blot Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody against the 14-3-3 protein.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

An increased amount of co-immunoprecipitated 14-3-3 protein in this compound-treated samples indicates that this compound stabilizes the interaction.[12]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effect of this compound on H+-ATPase.

References

- 1. The Surprising Story of this compound: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fungal toxin this compound enhances plant growth by upregulating 14-3-3 interaction with plasma membrane H+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Activates the Plasma Membrane H+-ATPase by a Mechanism Involving the C-Terminal Inhibitory Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 14-3-3 protein interacts directly with the C-terminal region of the plant plasma membrane H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Phosphothreonine Residue at the C-Terminal End of the Plasma Membrane H+-ATPase Is Protected by this compound-Induced 14–3–3 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. plantstomata.wordpress.com [plantstomata.wordpress.com]

- 9. pnas.org [pnas.org]

- 10. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Binding to Its Plasma Membrane Receptor and the Activation of the Plasma Membrane H+-ATPase : IV. This compound Induces the Association between the Plasma Membrane H+-ATPase and the this compound Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fungal toxin this compound enhances plant growth by upregulating 14-3-3 interaction with plasma membrane H+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Fusicoccin in Irreversible Stomatal Opening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusicoccin (FC), a diterpenoid glucoside produced by the fungus Phomopsis amygdali, is a potent phytotoxin known for inducing irreversible stomatal opening in plants, leading to wilting.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's action on guard cells. It details the signaling cascade initiated by FC, its interaction with 14-3-3 proteins, and the subsequent activation of the plasma membrane H+-ATPase. This guide summarizes key quantitative data from pivotal studies, outlines detailed experimental protocols for investigating stomatal function, and presents visual diagrams of the core signaling pathways and experimental workflows. The information herein is intended to serve as a comprehensive resource for researchers in plant biology, pathology, and drug development exploring the modulation of stomatal apertures and associated transport processes.

Introduction

Stomata, pores on the leaf epidermis, are critical for regulating gas exchange and water transpiration.[2] Their opening and closing are tightly controlled by a complex network of signaling pathways in response to environmental cues. The fungal toxin this compound bypasses these regulatory mechanisms, forcing stomata to remain open.[1][3] This irreversible opening is a direct consequence of the potent and sustained activation of the plasma membrane H+-ATPase in guard cells.[4][5][6][7] Understanding the mechanism of this compound action not only provides insights into the fundamental processes of stomatal movement but also offers a powerful tool for dissecting the components of ion transport and turgor regulation in plant cells.

The Molecular Mechanism of this compound Action

The primary target of this compound is the plasma membrane H+-ATPase, a proton pump that plays a central role in establishing the electrochemical gradient necessary for ion and solute transport into guard cells.[2][6][8][9] Stomatal opening is driven by the influx of K+ ions, which increases turgor pressure within the guard cells, causing them to swell and the stomatal pore to open.[2]

The H+-ATPase and its Regulation

The activity of the plasma membrane H+-ATPase is regulated by the phosphorylation of its C-terminal domain.[1][8] Specifically, the phosphorylation of a penultimate threonine residue creates a binding site for 14-3-3 proteins.[1][8] The binding of 14-3-3 proteins displaces the autoinhibitory C-terminal domain, leading to the activation of the H+-ATPase.[1][4][5]

This compound-Mediated Activation

This compound exerts its effect by stabilizing the complex between the H+-ATPase and 14-3-3 proteins.[1][10] It binds to a composite surface formed by both the C-terminus of the H+-ATPase and the 14-3-3 protein.[7][10] This stabilization leads to a persistent, irreversible activation of the H+-ATPase, independent of the normal physiological signals that would typically lead to dephosphorylation and deactivation.[1][11] This sustained proton pumping hyperpolarizes the plasma membrane, driving the massive and uncontrolled influx of K+ ions and other solutes, ultimately leading to irreversible stomatal opening.[7]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from key studies on the effects of this compound on H+-ATPase activity and stomatal aperture.

Table 1: Effect of this compound on Plasma Membrane H+-ATPase Activity in Spinach Leaves

| Treatment | ATP Hydrolytic Activity (Increase) | H+ Pumping (Increase) | Apparent Km for ATP (mM) |

| Control | - | - | 0.22 |

| This compound | 2-fold | 3-fold | 0.10 |

Data from Johansson et al. (1993)[4][5]

Table 2: Effect of this compound on Stomatal Aperture in Vicia faba

| Treatment | Stomatal Aperture (µm) |

| Control (Dark) | ~2 |

| 10 µM ABA | ~4 |

| 0.1 µM this compound | ~10 |

| 0.1 µM this compound + 10 µM ABA | ~9 |

Data adapted from Li et al. (2014)[12]

Table 3: Effect of this compound on Guard Cell Protoplast Diameter in Vicia faba

| Treatment | Incubation Conditions | Increase in Diameter (µm) |

| 10 µM this compound | Darkness, 0.4 M mannitol, 5 mM KCl, 1 mM CaCl2 | 2.2 |

Data from Kruse et al. (1989)[13]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the this compound signaling pathway and a general workflow for studying its effects on stomatal aperture.

Caption: this compound signaling pathway in guard cells.

Caption: Experimental workflow for stomatal aperture measurement.

Experimental Protocols

Isolation of Guard Cell Protoplasts (Vicia faba)

This protocol is adapted from Kruse et al. (1989).[13]

-

Epidermis Preparation:

-

Homogenize Vicia faba leaves in a Waring blender with a solution of 10% Ficoll, 5 mM CaCl₂, and 0.1% polyvinylpyrrolidone 40 (PVP).

-

Remove attached mesophyll and epidermal cells by shaking the epidermis in a solution containing Cellulysin, mannitol, CaCl₂, PVP, and pepstatin A.

-

-

Protoplast Isolation:

-

Transfer the cleaned epidermis to a solution of mannitol, CaCl₂, PVP, pepstatin A, cellulase "Onozuka" RS, and pectolyase Y-23.

-

Incubate until guard cell protoplasts are released.

-

Purify the protoplasts by filtration and centrifugation.

-

-

Viability Assessment:

-

Assess protoplast viability using methods such as trypan blue exclusion, neutral red uptake, or fluorescein diacetate hydrolysis.

-

Measurement of Stomatal Aperture

This protocol is a general guide based on common methodologies.[14][15][16][17]

-

Epidermal Strip Preparation:

-

Excise epidermal strips from the abaxial surface of a leaf.

-

Float the strips in a buffer solution (e.g., MES-KCl buffer) under light to induce stomatal opening.

-

-

Treatment Application:

-

Transfer the epidermal strips to a buffer containing the desired concentration of this compound or control solution.

-

Incubate for a specified period (e.g., 2-3 hours) under controlled conditions (light, temperature).

-

-

Microscopy and Imaging:

-

Mount the epidermal strips on a microscope slide.

-

Observe under a light microscope and capture images of multiple stomata.

-

For higher resolution, a scanning electron microscope (SEM) can be used on impressions of the leaf surface.[14]

-

-

Image Analysis:

Conclusion

This compound's ability to cause irreversible stomatal opening is a direct result of its potent and sustained activation of the guard cell plasma membrane H+-ATPase. By stabilizing the complex between the phosphorylated H+-ATPase and 14-3-3 proteins, this compound effectively locks the proton pump in an "on" state. This leads to uncontrolled ion influx, a dramatic increase in guard cell turgor, and consequently, wide and persistent stomatal opening. The detailed understanding of this mechanism provides a valuable framework for research into stomatal biology, plant-pathogen interactions, and the development of novel compounds that can modulate plant physiological processes. The experimental protocols and data presented in this guide offer a foundation for further investigation into this fascinating phytotoxin and its cellular target.

References

- 1. The Surprising Story of this compound: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug [mdpi.com]

- 2. Closing the gap: A plasma membrane H+-ATPase regulates stomatal closure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Microtubules in Guard Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Activates the Plasma Membrane H+-ATPase by a Mechanism Involving the C-Terminal Inhibitory Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Activates the Plasma Membrane H+-ATPase by a Mechanism Involving the C-Terminal Inhibitory Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound, 14-3-3 Proteins, and Defense Responses in Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Blue Light Regulation of Stomatal Opening and the Plasma Membrane H+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Structural view of a fungal toxin acting on a 14-3-3 regulatory complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of ABA-induced stomatal closure by this compound is associated with cytosolic acidification-mediated hydrogen peroxide removal - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation of Guard Cell Protoplasts from Mechanically Prepared Epidermis of Vicia faba Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. plantstomata.wordpress.com [plantstomata.wordpress.com]

- 15. A Rapid and Simple Method for Microscopy-Based Stomata Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Fusicoccin: A Versatile Tool for Interrogating Plant Physiology

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fusicoccin (FC), a diterpenoid glucoside phytotoxin produced by the fungus Phomopsis amygdali (formerly Fusicoccum amygdali), has transcended its role as a mere virulence factor to become an indispensable tool in the field of plant physiology.[1][2][3][4][5][6][7] Its remarkable ability to potently and often irreversibly activate the plasma membrane (PM) H+-ATPase has provided researchers with a unique molecular probe to dissect a wide array of fundamental plant processes.[1][2][3][4] This technical guide provides an in-depth overview of the core principles of this compound's action, detailed experimental protocols for its application, and a summary of key quantitative data, serving as a comprehensive resource for scientists employing this powerful molecule in their research.

Mechanism of Action: Stabilizing the 14-3-3 Protein/H+-ATPase Complex

The primary molecular target of this compound is the complex formed between the plasma membrane H+-ATPase and a 14-3-3 regulatory protein.[1][4][8] The C-terminus of the PM H+-ATPase contains an autoinhibitory domain. Phosphorylation of a penultimate threonine residue within this domain creates a binding site for a 14-3-3 protein. The binding of the 14-3-3 protein displaces the autoinhibitory domain, leading to the activation of the proton pump.[9][10][11]

This compound exerts its potent effect by binding to a hydrophobic pocket within the 14-3-3 protein, thereby stabilizing the interaction between the 14-3-3 protein and the H+-ATPase.[8][12] This stabilization locks the H+-ATPase in a constitutively active state, leading to a sustained and often irreversible increase in proton pumping.[1][4][5][12]

Core Physiological Effects

The this compound-induced hyperactivation of the PM H+-ATPase triggers a cascade of downstream physiological events, making it a valuable tool for studying:

-

Cell Expansion and Growth: The increased proton extrusion into the apoplast leads to cell wall acidification, activating cell wall-loosening enzymes like expansins and resulting in cell elongation.[13][14][15]

-

Stomatal Regulation: In guard cells, the activation of the H+-ATPase provides the driving force for K+ ion uptake, leading to increased turgor pressure and stomatal opening.[1][2][4] this compound is a potent inducer of stomatal opening, even in the dark or in the presence of abscisic acid (ABA), a hormone that typically promotes stomatal closure.[16][17][18]

-

Ion and Solute Transport: The hyperpolarization of the plasma membrane potential created by the H+-ATPase provides the electrochemical gradient for the uptake of cations (e.g., K+) and the co-transport of anions, sugars, and amino acids.[1][12]

-

Seed Germination: this compound can break seed dormancy and promote germination, likely through its effects on ion uptake and cell expansion in the embryo.[18]

Data Presentation: Quantitative Effects of this compound

The following tables summarize key quantitative data from various studies on the effects of this compound.

| Parameter | Plant Species/Tissue | This compound Concentration | Observed Effect | Reference |

| H+-ATPase Activity | ||||

| ATP Hydrolysis | Spinach Leaf Plasma Membrane Vesicles | Not specified | Twofold increase | [9][10][11] |

| H+ Pumping | Spinach Leaf Plasma Membrane Vesicles | Not specified | Threefold increase | [9][10][11] |

| Apparent Km for ATP | Spinach Leaf Plasma Membrane Vesicles | Not specified | Decrease from 0.22 to 0.10 mM | [9][10][11] |

| Vmax | Oat Root Plasma Membrane Vesicles | Not specified | Increased | [19] |

| Stomatal Aperture | ||||

| Stomatal Opening | Commelina communis Epidermal Strips | 10 µM | Stimulation of opening | [2] |

| Inhibition of ABA-induced Closure | Vicia faba Epidermal Strips | ≥ 0.1 µM | Obvious inhibition | [17][18] |

| Concentration-dependent Opening | Arabidopsis thaliana | 20 µM | Selected for maximal opening | [20] |

| Cell Elongation & Proton Extrusion | ||||

| Maximum Growth | Maize Coleoptile Segments | 1 µM | Maximum elongation over 10 hours | [13][14][15] |

| Proton Extrusion | Maize Coleoptile Segments | 1 µM | Fourfold greater than optimal IAA | [13][14] |

| Seed Germination | ||||

| Dormant Wheat Seed Germination | Triticum durum | 1 µM | Induction of germination | [18] |

| Light-requiring Lettuce Seed Germination | Lactuca sativa | 1.5 µM | More active than gibberellic acid and benzyladenine | [18] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments.

Protocol 1: Isolation of Plant Plasma Membrane Vesicles

This protocol is a generalized procedure based on aqueous two-phase partitioning, a common method for obtaining highly enriched plasma membrane fractions.[3][19][21]

Materials:

-

Plant tissue (e.g., leaves, roots)

-

Homogenization buffer (e.g., 0.25 M sucrose, 50 mM HEPES-KOH pH 7.5, 5 mM EDTA, 5 mM DTT, 1 mM PMSF)

-

Phase mixture: 6.2% (w/w) Dextran T500, 6.2% (w/w) Polyethylene glycol 3350, 0.25 M sucrose, 5 mM potassium phosphate pH 7.8

-

Resuspension buffer (e.g., 10 mM HEPES-KOH pH 7.0, 0.25 M sucrose)

-

Centrifuge and ultracentrifuge

Procedure:

-

Homogenization: Harvest and wash plant tissue. Homogenize in ice-cold homogenization buffer using a blender or mortar and pestle.

-

Filtration and Differential Centrifugation: Filter the homogenate through layers of cheesecloth or Miracloth. Centrifuge the filtrate at a low speed (e.g., 10,000 x g for 15 min) to pellet chloroplasts, mitochondria, and nuclei.

-

Microsomal Fraction Collection: Centrifuge the supernatant at a high speed (e.g., 100,000 x g for 30 min) to pellet the microsomal fraction.

-

Phase Partitioning: Resuspend the microsomal pellet in the phase mixture. Mix thoroughly by inverting the tube multiple times.

-

Phase Separation: Centrifuge at a low speed (e.g., 1,500 x g for 5 min) to separate the phases. The upper phase will be enriched in plasma membrane vesicles.

-

Washing and Collection: Carefully collect the upper phase. Wash the upper phase with a fresh lower phase to increase purity. Collect the final upper phase and dilute it with resuspension buffer.

-

Final Pelleting: Centrifuge at high speed (e.g., 100,000 x g for 1 hour) to pellet the purified plasma membrane vesicles. Resuspend the pellet in a small volume of resuspension buffer.

Protocol 2: Measurement of this compound-Induced H+ Pumping

This protocol utilizes a pH-sensitive fluorescent probe, such as acridine orange or quinacrine, to measure the formation of a pH gradient across the vesicle membrane.[16]

Materials:

-

Purified plasma membrane vesicles (from Protocol 1)

-

Assay buffer (e.g., 10 mM HEPES-KOH pH 6.5, 0.25 M sucrose, 50 mM KCl)

-

ATP solution (e.g., 50 mM Tris-ATP)

-

This compound stock solution (in ethanol or DMSO)

-

pH-sensitive fluorescent probe (e.g., acridine orange)

-

Spectrofluorometer

Procedure:

-

Reaction Setup: In a cuvette, add the assay buffer and the plasma membrane vesicles. Add the fluorescent probe to a final concentration of 5-10 µM.

-

Baseline Measurement: Record the baseline fluorescence for a few minutes.

-

This compound Treatment: Add this compound to the desired final concentration (e.g., 1-10 µM) and incubate for a few minutes.

-

Initiate Pumping: Initiate proton pumping by adding ATP to a final concentration of 1-3 mM.

-

Fluorescence Quenching: Monitor the decrease in fluorescence over time. The quenching of fluorescence is proportional to the accumulation of protons inside the vesicles.

-

Dissipation of Gradient: At the end of the experiment, add a protonophore (e.g., FCCP or gramicidin) to dissipate the pH gradient and confirm that the fluorescence quenching was due to H+ transport.

-

Data Analysis: Calculate the initial rate of fluorescence quenching as a measure of H+ pumping activity.

Protocol 3: Assay of Plasma Membrane H+-ATPase Activity

This protocol measures the rate of ATP hydrolysis by the H+-ATPase by quantifying the release of inorganic phosphate (Pi).

Materials:

-

Purified plasma membrane vesicles (from Protocol 1)

-

Assay buffer (e.g., 30 mM HEPES-KOH pH 6.5, 5 mM MgSO4, 50 mM KCl, 1 mM sodium azide, 0.1 mM sodium molybdate)

-

ATP solution (e.g., 50 mM Tris-ATP)

-

This compound stock solution

-

Phosphate determination reagent (e.g., Malachite green-based reagent)

-

Spectrophotometer

Procedure:

-

Reaction Setup: Prepare reaction tubes containing the assay buffer and plasma membrane vesicles.

-

Pre-incubation with this compound: Add this compound to the desired final concentration and pre-incubate for 5-10 minutes at the desired temperature (e.g., 30°C).

-

Initiate Reaction: Start the reaction by adding ATP to a final concentration of 3-5 mM.

-

Incubation: Incubate the reaction mixture for a specific time (e.g., 15-30 minutes) at the desired temperature.

-

Stop Reaction: Stop the reaction by adding a stopping reagent (e.g., SDS or perchloric acid).

-

Phosphate Determination: Add the phosphate determination reagent and incubate for color development.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 660 nm for malachite green).

-

Data Analysis: Calculate the amount of Pi released using a standard curve and express the H+-ATPase activity as µmol Pi mg-1 protein min-1.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: this compound stabilizes the 14-3-3 protein/H+-ATPase complex, leading to sustained proton pumping.

Experimental Workflow for Measuring H+-ATPase Activity

Caption: Workflow for isolating plasma membrane vesicles and measuring H+-ATPase activity.

Conclusion

This compound remains an invaluable and powerful tool for plant physiologists. Its well-defined mechanism of action, centered on the stabilization of the 14-3-3 protein and H+-ATPase complex, provides a direct and potent means to manipulate a central hub of plant cellular activity. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to effectively utilize this compound to explore the intricate workings of plant growth, transport, and signaling. As research continues to unravel the complexities of plant cellular regulation, the utility of this compound as a precise and reliable molecular probe is certain to endure.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Studies of the mechanism of action of this compound, the fungal toxin that induces wilting, and its interaction with abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agrisera.com [agrisera.com]

- 4. mdpi.com [mdpi.com]

- 5. From plant physiology to pharmacology: this compound leaves the leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Binding to Its Plasma Membrane Receptor and the Activation of the Plasma Membrane H+-ATPase : IV. This compound Induces the Association between the Plasma Membrane H+-ATPase and the this compound Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Surprising Story of this compound: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The 14-3-3 proteins associate with the plant plasma membrane H(+)-ATPase to generate a this compound binding complex and a this compound responsive system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative effects of environmental variation on stomatal anatomy and gas exchange in a grass model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification of the this compound-Binding Protein from Oat Root Plasma Membrane by Affinity Chromatography with Biotinylated this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Activates the Plasma Membrane H+-ATPase by a Mechanism Involving the C-Terminal Inhibitory Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The H+-ATPase purified from maize root plasma membranes retains this compound in vivo activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. H+-Pumping Driven by the Plasma Membrane ATPase in Membrane Vesicles from Radish: Stimulation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of ABA-induced stomatal closure by this compound is associated with cytosolic acidification-mediated hydrogen peroxide removal - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Modulation of H+-ATPase Activity by this compound in Plasma Membrane Vesicles from Oat (Avena sativa L.) Roots (A Comparison of Modulation by this compound, Trypsin, and Lysophosphatidylcholine) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Sterol Extraction from Isolated Plant Plasma Membrane Vesicles Affects H+-ATPase Activity and H+-Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Activation and activity of plasma membrane H+-ATPase: key events in germinating Vicia faba seeds | Seed Science Research | Cambridge Core [cambridge.org]

The Biological Activity of Fusicoccin Diterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusicoccin (FC), a diterpenoid glycoside produced by the fungus Phomopsis amygdali, has long been recognized as a potent phytotoxin responsible for the wilting of plants.[1] Its unique mode of action, which involves the stabilization of protein-protein interactions (PPIs), has garnered significant interest beyond plant pathology, positioning this compound and its derivatives as valuable tools in cell biology and as potential therapeutic agents for human diseases, including cancer.[2] This technical guide provides an in-depth overview of the biological activity of this compound diterpenoids, with a focus on their mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action: A Molecular Glue for 14-3-3 Proteins

The primary molecular mechanism of this compound revolves around its ability to act as a "molecular glue," stabilizing the interaction between 14-3-3 proteins and their phosphorylated client proteins.[3][4] 14-3-3 proteins are a family of highly conserved regulatory proteins found in all eukaryotic organisms, where they play crucial roles in a vast array of cellular processes by binding to phosphorylated serine or threonine residues on their target proteins.[5][6]

In plants, the most well-characterized target of this this compound-mediated stabilization is the plasma membrane H⁺-ATPase.[1][7] The C-terminus of the H⁺-ATPase contains a regulatory domain that, when phosphorylated, creates a binding site for 14-3-3 proteins. The binding of a 14-3-3 protein activates the H⁺-ATPase. This compound binds to a hydrophobic cavity formed at the interface of the 14-3-3 protein and the C-terminal phosphopeptide of the H⁺-ATPase, effectively locking the two proteins together in an active conformation.[3][4] This leads to sustained activation of the proton pump, resulting in hyperpolarization of the plasma membrane, acidification of the apoplast, and ultimately, the characteristic stomatal opening and cell enlargement.[1][7][8]